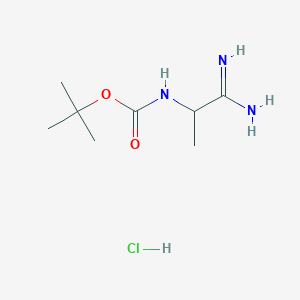

tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-5(6(9)10)11-7(12)13-8(2,3)4;/h5H,1-4H3,(H3,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYSYDYQLVOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate carbamimidoylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate forms .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthetic Intermediate for Drug Development

One of the primary applications of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is as a synthetic intermediate in the development of pharmaceuticals. It has been utilized in the synthesis of lacosamide, an anticonvulsant medication used for treating partial-onset seizures. The compound serves as a precursor in the preparation of other bioactive molecules, enhancing the efficiency and yield of drug synthesis processes .

1.2 Enhancing Drug Stability

The tert-butyl group in the compound contributes to increased lipophilicity, which can enhance the stability and bioavailability of pharmaceutical formulations. This property is particularly beneficial in the design of prodrugs, where the aim is to improve solubility and absorption characteristics .

Chemical Reactions and Catalysis

2.1 C–N Bond Formation

this compound has been employed in various catalytic processes, especially in C–N bond formation reactions. This application is crucial for synthesizing amines from carbonyl compounds, which are fundamental building blocks in organic synthesis . The compound acts as a reagent that facilitates these transformations under mild conditions, thereby reducing byproducts and enhancing selectivity.

2.2 Photocatalysis

Recent studies have shown that derivatives of tert-butyl carbamate can be utilized in photocatalytic reactions to enable direct C–H amidation of indoles. This method allows for the synthesis of biologically important compounds with high regioselectivity and broad substrate scope, indicating its potential for developing new therapeutic agents .

Biochemical Applications

3.1 Organic Buffers

In biochemical research, this compound serves as an organic buffer. Its ability to maintain pH stability makes it suitable for various biological assays and experiments where pH fluctuations could affect enzyme activity or reaction outcomes .

3.2 Enzyme Inhibition Studies

The compound has also been investigated for its potential role as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes, providing insights into enzyme mechanisms and aiding in drug discovery processes aimed at targeting specific biochemical pathways .

Case Studies

5.1 Lacosamide Synthesis

A notable case study involves the synthesis of lacosamide using this compound as an intermediate. The synthetic route demonstrated improved yields (over 90%) compared to traditional methods, showcasing its industrial applicability and efficiency .

5.2 Photocatalytic Reactions

Another study highlighted the successful application of tert-butyl derivatives in photocatalytic C–H amidation reactions, leading to the formation of complex aminoindoles under mild conditions. This process not only simplified synthesis but also broadened the scope of available substrates for pharmaceutical development .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during chemical synthesis. The protecting group can be selectively removed under specific conditions, such as acidic or basic environments, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, also provided by PharmaBlock Sciences , share structural motifs with tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride but differ in functional groups and applications:

N-methylcyclopropanamine hydrochloride (CAS: 67376-94-7)

- Molecular Formula : C₄H₉N·HCl

- Molecular Weight : 107.58 g/mol (free base) + 36.46 g/mol ≈ 144.04 g/mol

- Functional Groups : Cyclopropane ring, methylamine.

- Key Properties :

- High basicity due to the amine group.

- Cyclopropane introduces steric strain, enhancing reactivity in ring-opening reactions.

- Applications : Used in synthesizing antidepressants and anticonvulsants.

1-Hydroxycyclopropane-1-carboxylic acid (CAS: 17994-25-1)

- Molecular Formula : C₄H₆O₃

- Molecular Weight : 102.09 g/mol

- Functional Groups : Cyclopropane, carboxylic acid, hydroxyl.

- Key Properties :

- Acidic (pKa ~3-4 for carboxylic acid).

- Hydroxyl group enables hydrogen bonding; cyclopropane enhances rigidity.

- Applications : Building block for metal-organic frameworks (MOFs) and chiral catalysts.

Methyl 1-hydroxycyclopropane-1-carboxylate (CAS: 33689-29-1)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- Functional Groups : Cyclopropane, ester, hydroxyl.

- Key Properties :

- Ester group reduces reactivity compared to carboxylic acid.

- Hydroxyl participates in intra-/intermolecular interactions.

- Applications : Intermediate for agrochemicals and prodrugs.

Comparative Data Table

Key Research Findings

Structural Characterization

- X-ray Crystallography : Compounds like this compound are often analyzed using software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) . These tools resolve cyclopropane ring geometries and hydrogen-bonding networks.

- SIR97 : Employed for solving crystal structures via direct methods, particularly for cyclopropane derivatives with complex substituents .

Reactivity and Stability

- The tert-butyl carbamate group in the target compound is stable under acidic conditions but cleaved by bases (e.g., TFA), enabling selective deprotection .

- N-methylcyclopropanamine hydrochloride undergoes rapid ring-opening under nucleophilic attack, a property exploited in drug synthesis .

Pharmacological Relevance

Biological Activity

tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : tert-butyl (1S)-2-amino-2-imino-1-methylethylcarbamate hydrochloride

- Molecular Formula : C8H17ClN3O2

- Molecular Weight : 202.69 g/mol

- CAS Number : 1330180-06-7

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase and β-secretase. These enzymes are crucial in the pathology of Alzheimer's disease by facilitating the breakdown of neurotransmitters and the formation of amyloid plaques.

- Anti-inflammatory Effects : Studies indicate that this compound may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes stimulated by amyloid beta (Aβ) peptides, suggesting a protective role against neuroinflammation associated with Alzheimer's disease.

- Neuroprotective Properties : In vitro studies have demonstrated that this compound can mitigate cell death in astrocytes induced by Aβ, highlighting its potential as a neuroprotective agent.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects in Astrocytes

A study investigated the effects of this compound on astrocyte cultures treated with Aβ 1-42. The results indicated that the compound reduced cell death by approximately 20% compared to untreated controls, suggesting a moderate protective effect against Aβ-induced toxicity .

Case Study 2: Inhibition of β-secretase Activity

In another study, the compound was evaluated for its ability to inhibit β-secretase activity. The results showed an IC50 value of 15.4 nM, indicating strong inhibitory potential that could be leveraged for therapeutic applications in Alzheimer's disease .

Discussion

The biological activity of this compound suggests significant promise in treating neurodegenerative diseases through multiple mechanisms. Its ability to inhibit key enzymes involved in amyloid plaque formation and reduce inflammation positions it as a candidate for further research.

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the carbamate linkage. A common method includes:

- Step 1 : Reaction of tert-butyl carbamate with 1-carbamimidoylethyl derivatives under basic conditions (e.g., triethylamine) to form the intermediate.

- Step 2 : Acidic workup (e.g., HCl) to yield the hydrochloride salt.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Key considerations : Reaction temperature (often 25–50°C) and solvent choice (DMSO or dichloromethane) significantly impact yield. Side reactions, such as hydrolysis of the carbamimidoyl group, require pH control .

Q. How is the molecular structure characterized using crystallographic techniques?

X-ray crystallography is the gold standard:

- Data collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture).

- Structure solution : Programs like SHELXT (direct methods) or SIR97 (charge flipping) resolve phase problems .

- Refinement : SHELXL refines atomic positions and thermal parameters, with R-factors typically <0.05 for high-resolution data .

Example : The tert-butyl group’s steric bulk and carbamimidoyl geometry are validated via anisotropic displacement parameters .

Q. What are the key stability considerations when handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

- Degradation pathways : The hydrochloride salt is hygroscopic; prolonged exposure to air leads to deliquescence. Stability studies (TGA/DSC) show decomposition >150°C .

Advanced Research Questions

Q. How does the carbamimidoyl group influence reactivity in nucleophilic reactions?

The carbamimidoyl (–NH–C(=NH)–NH₂) group acts as a strong nucleophile due to its resonance-stabilized lone pairs. Key reactions include:

- Acylation : Reacts with activated esters (e.g., NHS esters) to form stable amides.

- Metal coordination : Binds transition metals (e.g., Cu²⁺) in catalytic systems, altering reaction kinetics .

Contradiction note : Some studies report unexpected steric hindrance from the tert-butyl group reducing nucleophilicity, requiring optimized solvent polarity (e.g., DMF > DCM) .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies (e.g., 40% vs. 70% yields) arise from:

- Impurity profiles : By-products from incomplete carbamimidoyl protection are detected via LC-MS. Repurification using reverse-phase HPLC improves consistency .

- Catalyst effects : Trace metal contaminants (e.g., Fe³⁺) in reagents can accelerate degradation; use of ultrapure solvents and chelating agents (EDTA) mitigates this .

Q. What computational methods predict biological target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., serine proteases). The carbamimidoyl group’s hydrogen-bonding capacity is critical for affinity .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories. Results correlate with experimental IC₅₀ values from SPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.